molecular formula C11H18Cl2N2O B2906972 (3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride CAS No. 1853217-76-1

(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride

Cat. No.: B2906972
CAS No.: 1853217-76-1
M. Wt: 265.18
InChI Key: ORSOXVHWJCZIGB-UHFFFAOYSA-N
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Description

(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N2O It is a derivative of piperidine and pyridine, which are both important heterocyclic compounds in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong base or acid to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce different piperidine or pyridine derivatives .

Scientific Research Applications

(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in organic synthesis.

    Pyridine: A six-membered heterocycle with one nitrogen atom, known for its aromatic properties.

    (3-(Piperidin-4-yl)pyridin-2-yl)methanol: The base form of the dihydrochloride salt.

Uniqueness

(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride is unique due to its combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3-piperidin-4-ylpyridin-2-yl)methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c14-8-11-10(2-1-5-13-11)9-3-6-12-7-4-9;;/h1-2,5,9,12,14H,3-4,6-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSOXVHWJCZIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(N=CC=C2)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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